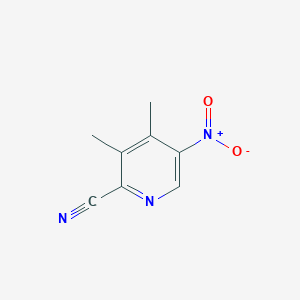
2-Cyano-3,4-dimethyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is an organic compound with the molecular formula C8H7N3O2 This compound belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile typically involves the nitration of 3,4-dimethyl-2-pyridinecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Ammonia or amines, appropriate solvents, and sometimes elevated temperatures.
Major Products Formed:
Reduction: 3,4-Dimethyl-2-pyridinecarbonitrile-5-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the dimethyl groups.
4-Nitro-2-pyridinecarbonitrile: Similar nitro and nitrile groups but different substitution pattern.
2,4-Dimethyl-5-nitropyridine: Similar substitution pattern but lacks the nitrile group.
Uniqueness: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is unique due to the presence of both dimethyl and nitro groups on the pyridine ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
573763-23-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4-dimethyl-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3 |
InChI Key |
AGHZEFRRTUFFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















